molecular formula C20H23N3O2 B2455684 N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-phenyloxalamide CAS No. 946209-47-8

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-phenyloxalamide

Cat. No. B2455684
CAS RN: 946209-47-8
M. Wt: 337.423
InChI Key: WBNHMTJEZUTPMC-UHFFFAOYSA-N
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Description

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-phenyloxalamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to exhibit a variety of biochemical and physiological effects, making it a promising candidate for use in a range of laboratory experiments. In

Scientific Research Applications

Dopamine Agonist Properties

A study investigated a series of N-alkyl-tetrahydroisoquinolines for their dopamine-like ability to dilate the renal artery. The N-methyl derivative showed significant dopamine-like activity, similar to that of certain antidepressant agents, indicating potential applications in exploring dopamine-related biological pathways and treatments for conditions associated with dopamine dysregulation (Jacob et al., 1981).

Analgesic and Spasmolytic Properties

Research on substituted 1-methyl-tetrahydroisoquinolines revealed their transformation into compounds with notable analgesic and spasmolytic properties. This indicates the potential of such compounds in developing new analgesics or muscle relaxants, highlighting their significance in pain management and neuromuscular treatments (Brossi et al., 1960).

Ocular Hypotensive Action

A novel tetrahydroquinoline analog demonstrated significant ocular hypotensive action in rabbits, suggesting applications in treating glaucoma or other conditions associated with elevated intraocular pressure. The study also explored the physicochemical properties contributing to the compound's pharmacological activity, providing insights into the design of new ophthalmic agents (Pamulapati & Schoenwald, 2011).

Sleep-Wake Modulation

Investigations into orexin receptors have shown that certain tetrahydroisoquinoline derivatives can influence sleep-wake cycles by modulating orexin receptor activity. This opens pathways for developing treatments for sleep disorders, including insomnia and narcolepsy, by targeting specific neurotransmitter systems (Dugovic et al., 2009).

Anticancer Properties

Tetrahydroisoquinoline derivatives have also been studied for their anticancer properties, with some showing potent topoisomerase I-targeting activity and cytotoxicity. This indicates their potential as chemotherapeutic agents, particularly in targeting cancer cells' DNA repair mechanisms (Ruchelman et al., 2004).

properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-23-13-5-6-16-14-15(9-10-18(16)23)11-12-21-19(24)20(25)22-17-7-3-2-4-8-17/h2-4,7-10,14H,5-6,11-13H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNHMTJEZUTPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-phenyloxalamide

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